Encainid
Übersicht
Beschreibung
Encainid ist ein Antiarrhythmikum der Klasse Ic, das hauptsächlich zur Behandlung von unregelmäßigen Herzschlägen wie Vorhofflimmern, Vorhofflattern, ventrikulärer Tachykardie und Kammerflimmern eingesetzt wird . Es wirkt als spannungsabhängiger Natriumkanalblocker, der zur Stabilisierung der neuronalen Membran beiträgt, indem er die für die Einleitung und Weiterleitung von Impulsen notwendigen Ionenflüsse hemmt . Aufgrund seiner proarrhythmischen Nebenwirkungen wird es heute nicht mehr häufig eingesetzt .
Wissenschaftliche Forschungsanwendungen
Encainid wurde umfassend auf seine antiarrhythmischen Eigenschaften untersucht. Es ist besonders wirksam bei Patienten mit übermäßigen ventrikulären Extrasystolen und weniger wirksam bei Patienten mit anhaltender ventrikulärer Tachykardie . This compound und seine Metaboliten haben nachweislich nur geringe negative inotrope Aktivität und periphere Pharmakologie, was es gut verträglich macht, wobei die Nebenwirkungen hauptsächlich mit seiner lokalen Anästhesie-Aktivität verbunden sind, wie z. B. verschwommenes Sehen und Schwindel . Darüber hinaus wurde this compound zur Behandlung von supraventrikulären Arrhythmien eingesetzt, darunter Vorhofflimmern und ektope Vorhoftachykardie .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Natriumkanäle in Purkinje-Fasern und Myokard blockiert, wodurch die Leitung verlangsamt, die Membranempfindlichkeit reduziert und die Automatisierung gehemmt wird . Durch die Bindung an spannungsabhängige Natriumkanäle stabilisiert this compound die neuronale Membran und hemmt die für die Einleitung und Weiterleitung von Impulsen notwendigen Ionenflüsse . Dies führt zu einer verringerten ventrikulären Erregbarkeit und einer erhöhten Reizschwelle des Ventrikels während der Diastole .
Wirkmechanismus
Target of Action
Encainide primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, including the heart .
Mode of Action
Encainide acts as a sodium channel blocker , binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .
Biochemical Pathways
The primary biochemical pathway affected by encainide is the cardiac conduction system . By blocking sodium channels, encainide slows the propagation of electrical signals through the heart, particularly affecting the His-Purkinje system . This can help manage irregular heartbeats such as atrial fibrillation, atrial flutter, and ventricular tachycardia .
Pharmacokinetics
Encainide is metabolized in the liver, and its metabolism is polymorphically distributed . Over 90% of patients are extensive metabolizers (EM), in whom the oral bioavailability of encainide is only 30% due to extensive first-pass metabolism . In EMs, the elimination half-life is about 2.5 hours, with a systemic clearance of 1.8 l/min . Encainide is converted to two active metabolites, O-desmethyl-encainide (ODE) and 3-methoxy-O-desmethyl-encainide (3-MODE), which have antiarrhythmic activity .
Result of Action
The action of encainide results in a decrease in cardiac excitability and a slowing of conduction velocity . This can help manage various types of irregular heartbeats, including atrial fibrillation, atrial flutter, and ventricular tachycardia . It’s important to note that encainide is no longer used due to proarrhythmic adverse effects .
Action Environment
Environmental factors such as food intake can influence the bioavailability of encainide . Additionally, genetic factors can influence the extent of encainide metabolism, with some patients being poor metabolizers . These factors can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Encainide is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . Encainide decreases excitability, conduction velocity, and automaticity as a result of slowed atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .
Cellular Effects
Encainide exerts its effects on various types of cells, primarily those involved in cardiac function. It depresses ventricular excitability and increases the stimulation threshold of the ventricle during diastole . This results in a decrease in the frequency of premature ventricular complexes (PVCs) and the elimination of nonsustained ventricular tachycardia (VT) .
Molecular Mechanism
The molecular mechanism of Encainide involves its binding to voltage-gated sodium channels, inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting the His-Purkinje system .
Temporal Effects in Laboratory Settings
In laboratory settings, Encainide has shown to be effective in reducing ventricular ectopy and has been found to be more effective and to have fewer side effects than quinidine . The effectiveness of Encainide in preventing dysrhythmias during programmed electrical stimulation is low .
Dosage Effects in Animal Models
In animal models, single intravenous doses of Encainide have been shown to prolong His-Purkinje conduction time (HV interval) and intraventricular conduction time (QRS duration), but not refractoriness . The effects of Encainide vary with different dosages, and it has been found to be approximately 7 to 11 times more potent, on a milligram basis, than quinidine .
Metabolic Pathways
Encainide undergoes extensive metabolism in the liver, converting to two active metabolites, O-demethylencainide (ODE) and 3-methoxy-O-demethylencainide (MODE) . These metabolites are more active than the parent compound in blocking sodium channels .
Transport and Distribution
Encainide is transported and distributed within cells and tissues primarily through the bloodstream. After administration, it is excreted in approximately equal amounts in the urine and feces .
Subcellular Localization
The subcellular localization of Encainide is primarily at the cellular membrane where it binds to voltage-gated sodium channels . This binding inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby influencing the function of the cell .
Vorbereitungsmethoden
Encainid kann auf verschiedene Weise synthetisiert werden. Ein Verfahren umfasst die Acylierung von Methylanthranilat mit 4-Anisoylchlorid in Gegenwart von Natriumhydroxid in Methylenchlorid, wobei Methyl-N-(p-Anisoyl)anthranilat entsteht. Dieser Zwischenstoff wird dann mit 2-Picolin unter Verwendung von n-Butyllithium in Tetrahydrofuran kondensiert, was zu 2-(2-Pyridylacetyl)-p-anisanilid führt. Schließlich wird diese Verbindung mit Wasserstoff über Platin auf Kohlenstoff reduziert, gefolgt von einer Behandlung mit Formaldehyd und einer weiteren Reduktion mit Wasserstoff über Platin auf Kohlenstoff .
Analyse Chemischer Reaktionen
Encainid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
O-Demethylierung: Die aromatische Methylethergruppe wird demethyliert.
N-Demethylierung: Der Piperidyl-Stickstoff wird demethyliert.
Oxidation: Die Oxidation erfolgt am α-Kohlenstoff zum Piperidyl-Stickstoff.
Bildung von methylierten Brenzcatechin-Derivaten: Dies beinhaltet die Bildung von Brenzcatechin-Derivaten durch Methylierung.
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoff, Platin auf Kohlenstoff und Formaldehyd. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind O-Demethylthis compound, 3-Methoxy-O-Demethylthis compound und N,O-Di-Demethylthis compound .
Vergleich Mit ähnlichen Verbindungen
Encainid wird oft mit anderen Antiarrhythmika der Klasse Ic wie Flecainid, Tocainid, Mexiletin und Amiodaron verglichen . Während alle diese Mittel wirksam bei der Behandlung von ventrikulären Arrhythmien sind, sind this compound und Flecainid Quinidin überlegen in der Kontrolle von ventrikulären Extrasystolen . This compound ist einzigartig, da es eine relativ hohe Inzidenz von proarrhythmischen Effekten aufweist, was seine therapeutische Anwendung begrenzt hat . Ähnliche Verbindungen sind:
Flecainid: Ein weiteres Antiarrhythmikum der Klasse Ic mit ähnlichen Eigenschaften.
Tocainid: Ein Antiarrhythmikum der Klasse Ib, das Lidocain ähnelt.
Mexiletin: Ein weiteres Antiarrhythmikum der Klasse Ib.
Amiodaron: Ein Antiarrhythmikum der Klasse III mit breiteren Anwendungsgebieten, aber höherer Toxizität.
Die Einzigartigkeit von this compound liegt in seinen spezifischen elektrophysiologischen Wirkungen und seinem Metabolismus zu aktiven Metaboliten, die zu seiner antiarrhythmischen Wirksamkeit beitragen .
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPNDMDCLXCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022983 | |
Record name | Encainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.01e-03 g/L | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole. | |
Record name | Encainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66778-36-7 | |
Record name | Encainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66778-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Encainide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Encainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Encainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.